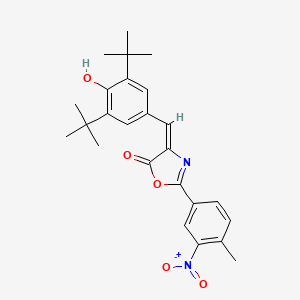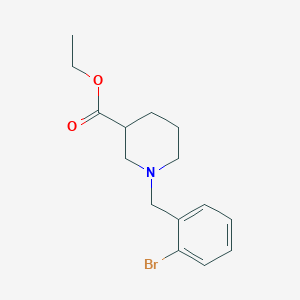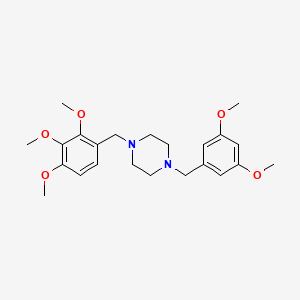![molecular formula C18H15BrN2O2 B5056232 4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a type of nitrogen-containing heterocycle . The quinoline core is substituted with a bromophenyl group at the 4-position and a nitro group at the 6-position. The presence of these functional groups could potentially impart interesting chemical and biological properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinoline core could potentially be synthesized using Skraup’s synthesis, which involves the condensation of aniline and an α,β-unsaturated carbonyl compound . The bromophenyl and nitro groups could then be introduced via electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The bromophenyl and nitro groups would be attached to this core at the 4- and 6-positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromophenyl and nitro groups. The bromine atom is a good leaving group, so it could potentially undergo nucleophilic aromatic substitution reactions . The nitro group is electron-withdrawing, so it could potentially facilitate electrophilic aromatic substitution reactions at other positions on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and nitro groups could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .作用機序
The mechanism of action of this compound would depend on its biological target. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities . The specific mechanism of action would need to be determined through further biological testing.
将来の方向性
Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve testing the compound against various biological targets and optimizing its structure to improve its activity and selectivity . Additionally, research could also focus on developing more efficient synthetic routes to this compound .
特性
IUPAC Name |
4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-15-9-2-1-5-14(15)17-12-7-3-6-11(12)13-8-4-10-16(21(22)23)18(13)20-17/h1-6,8-12,17,20H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGSEBMJECUZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)

